![molecular formula C14H14N6O2S B2890731 2-acetamido-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide CAS No. 1904021-02-8](/img/structure/B2890731.png)
2-acetamido-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-acetamido-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide” is a heterocyclic compound. It contains a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . Triazole compounds are known for their versatile biological activities and are present in a number of drug classes .
Synthesis Analysis
The synthesis of similar triazole compounds involves several routes. One such route involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring .Molecular Structure Analysis
Triazoles have two tautomeric forms, i.e., 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings . The specific structure of “2-acetamido-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide” would need to be determined through further analysis.Chemical Reactions Analysis
The chemical reactions involving triazole compounds are diverse. For instance, aromatic nucleophilic substitution has been used to synthesize some novel triazoloquinoxaline derivatives .Aplicaciones Científicas De Investigación
Anticancer Activity
Triazole derivatives have been studied for their potential anticancer properties. The triazole ring can interact with various enzymes and receptors in the biological system, which may inhibit the growth of cancer cells. Researchers are exploring the structure-activity relationship of these compounds to develop new cancer therapies .
Antimicrobial Properties
The triazole core is known to possess antimicrobial activity against a broad spectrum of Gram-positive and Gram-negative bacteria. This makes it a valuable component in the design of new antibacterial agents, especially in the fight against multidrug-resistant pathogens .
Analgesic and Anti-inflammatory Uses
Compounds containing the triazole moiety have shown analgesic and anti-inflammatory effects. This is particularly important in the development of new pain management and anti-inflammatory drugs .
Antioxidant Effects
The antioxidant properties of triazole derivatives make them candidates for protecting cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders .
Antiviral Applications
Triazole compounds have been investigated for their antiviral activities. They can be designed to target specific viral enzymes, potentially leading to new treatments for viral infections .
Enzyme Inhibition
Triazole derivatives can act as enzyme inhibitors, targeting enzymes like carbonic anhydrase, cholinesterase, and others. This application is significant in the treatment of diseases such as glaucoma, Alzheimer’s disease, and obesity .
Direcciones Futuras
Triazole compounds have shown a wide range of biological activities, making them promising candidates for drug development . Future research could focus on exploring the biological activities of “2-acetamido-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide” and its potential applications in medicine.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to interact with a variety of enzymes and receptors . These interactions can lead to diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.
Biochemical Pathways
Compounds with similar structures have been reported to exhibit a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide valuable insights into the compound’s bioavailability and pharmacokinetic properties.
Result of Action
Based on the reported pharmacological activities of similar compounds, it can be inferred that the compound may have potential anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Propiedades
IUPAC Name |
2-acetamido-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2S/c1-9(21)15-7-14(22)16-6-13-18-17-12-3-2-11(19-20(12)13)10-4-5-23-8-10/h2-5,8H,6-7H2,1H3,(H,15,21)(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEFWMZAXWQSPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NCC1=NN=C2N1N=C(C=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

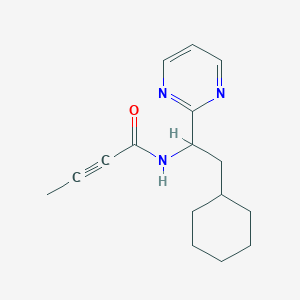

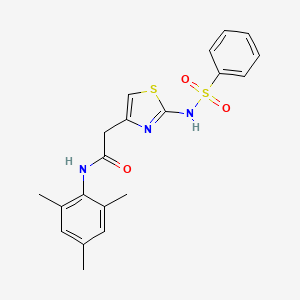
![(E)-4-(benzylsulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)butanamide](/img/structure/B2890658.png)
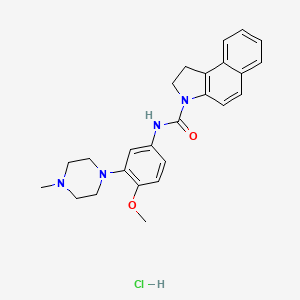
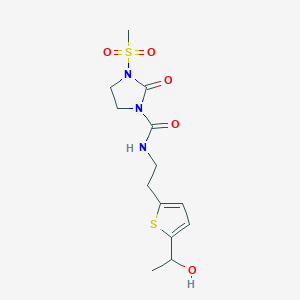
![Tert-butyl 4-formylbicyclo[2.2.2]octan-1-ylcarbamate](/img/structure/B2890663.png)
![2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]benzenecarbonitrile](/img/structure/B2890664.png)
![6-chloro-1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2890666.png)
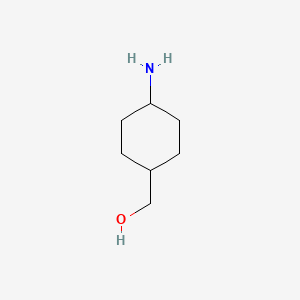
![6-methyl-2-(phenylmethylidene)-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2890668.png)
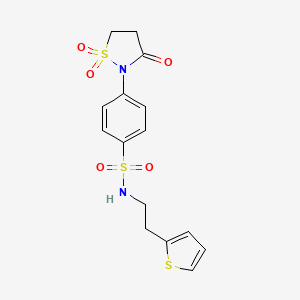
![2-Chloro-N-[1-(phenoxymethyl)cyclopropyl]propanamide](/img/structure/B2890670.png)
